NOP Receptor Binding Affinity and Selectivity
SCH 486757 demonstrates selective binding to human NOP receptor with a Ki of 4.6 ± 0.61 nM, and exhibits greater than 100-fold selectivity over classical opioid receptors (mu, delta, kappa) based on competitive binding assays [1]. This selectivity profile distinguishes it from mixed-action opioids such as codeine, which acts primarily as a mu-opioid receptor agonist with affinity approximately 50-100 times lower than morphine, and from the related NOP agonist SCH 225288 which demonstrates approximately 12-fold higher NOP affinity (Ki = 0.38 ± 0.02 nM) [2].
| Evidence Dimension | NOP receptor binding affinity (Ki) and selectivity ratio over classical opioid receptors |
|---|---|
| Target Compound Data | Ki = 4.6 ± 0.61 nM at human NOP receptor; selectivity ratio >100-fold over mu, delta, kappa opioid receptors |
| Comparator Or Baseline | SCH 225288 (structurally related NOP agonist): Ki = 0.38 ± 0.02 nM; codeine: primarily mu-opioid receptor agonist with ~50-100-fold lower affinity than morphine; classical opioid agonists lack meaningful NOP affinity |
| Quantified Difference | SCH 486757 shows approximately 12-fold lower NOP affinity than SCH 225288; selectivity ratio >100-fold establishes distinct pharmacological class from opioid agonists |
| Conditions | Radioligand competitive binding assays using membranes from CHO cells expressing recombinant human NOP, mu, delta, and kappa opioid receptors |
Why This Matters
The >100-fold selectivity ratio establishes SCH 486757 as a genuine NOP-selective pharmacological tool rather than an opioid receptor ligand, defining its utility for isolating NOP-mediated effects without confounding opioid receptor engagement.
- [1] McLeod RL, Tulshian DB, Ho GD, et al. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models. Eur J Pharmacol. 2010;630(1-3):112-120. doi:10.1016/j.ejphar.2009.12.003 View Source
- [2] McLeod RL, Tulshian DB, Bolser DC, et al. Effect of a novel NOP receptor agonist (SCH 225288) on guinea pig irritant-evoked, feline mechanically induced and canine infectious tracheobronchitis cough. Pharmacology. 2009;84(3):153-161. doi:10.1159/000235601 View Source
